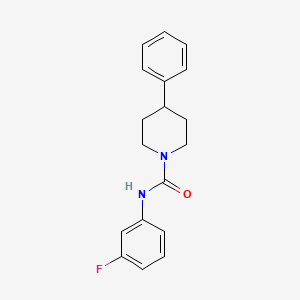

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-16-7-4-8-17(13-16)20-18(22)21-11-9-15(10-12-21)14-5-2-1-3-6-14/h1-8,13,15H,9-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWRIRJTKBAGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide typically involves the reaction of 3-fluoroaniline with 4-phenylpiperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the synthesis. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide has garnered attention for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it suitable for further exploration in drug development.

Structure-Activity Relationship Studies

The compound is often involved in structure-activity relationship (SAR) studies, which aim to identify how different chemical modifications influence biological activity. Research indicates that modifications to the piperidine ring and substitution patterns significantly affect the compound's pharmacological profile. For instance, studies have shown that altering substituents on the phenyl groups can enhance or diminish activity against specific targets, such as neuroreceptors or enzymes involved in disease mechanisms .

Pain Management

One of the primary applications of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is in pain management. Compounds in the piperidine class are known for their analgesic properties, and this particular compound has been investigated for its effectiveness in treating various pain conditions. Its mechanism may involve modulation of neurotransmitter systems or inhibition of pain pathways .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, particularly against Mycobacterium tuberculosis. The compound's activity against this pathogen suggests it could be developed as a novel therapeutic agent for tuberculosis treatment . The specific structural features that confer this activity are currently under investigation.

Case Study: Analgesic Properties

A notable case study involved evaluating the analgesic effects of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide using animal models. The study demonstrated significant pain relief comparable to established analgesics, with a favorable safety profile. The compound was administered in varying dosages (10-30 mg/day), showing effective pain management without severe side effects typically associated with traditional opioids .

Case Study: Antimycobacterial Activity

In another study focusing on its antimycobacterial properties, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide was subjected to high-throughput screening against Mycobacterium tuberculosis. Results indicated promising activity, leading to further SAR investigations to optimize its efficacy and selectivity against bacterial targets .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound belongs to the piperidine carboxamide class, which includes diverse derivatives with modifications to the piperidine ring, aromatic substituents, or amide-linked groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Piperidine vs. Spiro or Dihydropyridinone Cores: The target compound’s piperidine core is simpler than NFOT’s spiro system or BMS-777607’s dihydropyridinone , which may reduce synthetic complexity but limit conformational rigidity for target binding.

Aromatic Substituent Effects :

- The 3-fluorophenyl group in the target compound is shared with NFOT and BMS-777607 , suggesting a role in enhancing metabolic stability and hydrophobic interactions.

- Chlorine in introduces greater electronegativity and steric bulk, which may improve target selectivity but reduce solubility.

Biological Activity Trends :

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

- The target compound’s lower molecular weight (~324 vs. 440–530 for others) suggests better bioavailability.

Structure-Activity Relationship (SAR) Insights

Fluorine vs. Chlorine :

- Fluorine’s smaller size and higher electronegativity enhance binding precision compared to bulkier halogens like chlorine (e.g., ), which may improve target selectivity .

Amide Linker :

- The carboxamide group in all compounds facilitates hydrogen bonding with target proteins, critical for inhibitory activity.

Aromatic Bulk :

- The 4-phenyl group in the target compound may occupy hydrophobic pockets, similar to BMS-777607’s 4-ethoxyphenyl .

Biological Activity

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a 3-fluorophenyl group and a 4-phenyl group. Its chemical formula is C_{19}H_{20}F_{1}N_{1}O_{1}, with a molecular weight of approximately 303.37 g/mol.

Research indicates that N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide acts primarily as a neurokinin-1 (NK-1) receptor antagonist . This interaction is crucial for modulating various physiological responses, including pain perception, anxiety, and stress-related behaviors. The compound exhibits high metabolic stability and efficacy in preclinical models, suggesting its potential as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K562 (Leukemia) | 1.6 - 8.0 | |

| CEM (Leukemia) | 2.0 - 6.5 | |

| FaDu (Hypopharyngeal) | 5.0 - 10.0 |

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways, including NF-κB and IKKβ inhibition, which are critical in cancer progression .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology as a modulator of motilin receptors, enhancing gastrointestinal motility. It has demonstrated effective agonist activity at both human and rabbit motilin receptors, leading to increased neuronal-mediated contractions in isolated gastric tissues .

Case Studies

Case Study 1: Antileukemic Activity

A study evaluating the antileukemic effects of various piperidine derivatives, including N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, found that compounds with electron-withdrawing groups exhibited enhanced potency against K562 and CEM cell lines. The study utilized the MTT assay for assessing cell viability and confirmed that the compound's structure significantly influences its biological activity .

Case Study 2: Gastrointestinal Motility

In another study focusing on gastrointestinal applications, the compound was tested for its ability to enhance motility in rabbit models. Results indicated a marked increase in contraction amplitude following administration, suggesting potential therapeutic uses in gastrointestinal disorders .

Pharmacokinetics

The pharmacokinetic profile of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide indicates favorable absorption characteristics across various animal models. Studies have shown good oral bioavailability and metabolic stability, making it an attractive candidate for further development in clinical settings.

Q & A

Q. What synthetic routes are reported for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, and how can reaction conditions influence yield and purity?

A common method involves condensation of substituted piperidine precursors with fluorophenyl isocyanates or carbamoyl chlorides. For example, describes a multi-step synthesis starting from (S)-piperidine-2-carboxylic acid methyl ester and 3-fluorobenzaldehyde, followed by carboxamide formation under basic conditions . Key factors include:

- Temperature control : Excess heat may lead to byproducts like decarboxylated intermediates.

- Catalyst selection : Palladium or copper catalysts improve coupling efficiency in aryl halide intermediates.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the carboxamide product.

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?

X-ray crystallography (e.g., ) and NMR spectroscopy are primary tools. For crystallography:

Advanced Research Questions

Q. What strategies are used to resolve contradictions in pharmacological data, such as conflicting kinase inhibition profiles?

Contradictions may arise from assay variability (e.g., ATP concentration in kinase assays) or metabolite interference. Methodological solutions include:

- Orthogonal assays : Combine biochemical (e.g., HTRF kinase assays) and cellular (e.g., p-Akt Western blotting) approaches to confirm target engagement .

- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to off-target effects .

- Structural modeling : Overlay the compound’s crystal structure (if available) with kinase active sites to rationalize selectivity (e.g., ROCK vs. Akt kinases) .

Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics and efficacy in disease models?

- Dosing regimen : Oral bioavailability is optimized using PEG-based formulations.

- Biomarker selection : Monitor phosphorylation of downstream targets (e.g., GSK3β for Akt inhibitors) in tumor xenografts.

- PK/PD modeling : Collect plasma and tissue samples at staggered timepoints to correlate exposure (AUC) with target modulation.

Example results from : Complete tumor stasis in GTL-16 gastric carcinoma models at 50 mg/kg (oral) .

Q. What methodologies are employed to develop radiotracer derivatives for imaging studies?

outlines steps for synthesizing fluorinated carboxamide radiotracers:

Precursor modification : Introduce a phenolic hydroxyl group for ¹⁸F-radiolabeling.

Chiral resolution : Use SFC (supercritical fluid chromatography) to isolate enantiomers with optimal target binding.

In vivo validation : Perform PET imaging in rodent models to assess tumor uptake and clearance kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data versus computational docking results?

- Re-refinement : Re-analyze raw diffraction data (e.g., .hkl files in ) to check for overfitting.

- Molecular dynamics (MD) : Simulate ligand-protein interactions under physiological conditions to assess conformational flexibility.

- Electron density maps : Validate ligand placement in omit maps to rule out model bias .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.